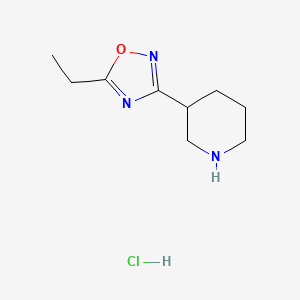

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride is a chemical compound with the empirical formula C9H16ClN3O and a molecular weight of 217.70 g/mol . It is a solid compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms. Oxadiazoles are known for their diverse biological activities and are used in various fields of research and industry .

Preparation Methods

The synthesis of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For example, the reaction may involve the use of tetrahydrofuran (THF) as a solvent, refluxing for 4.5 hours, followed by cooling and further reaction with ethanol and sulfuric acid . Industrial production methods may vary, but they typically involve similar reaction conditions and purification steps to ensure the desired product’s purity and yield.

Chemical Reactions Analysis

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while substitution reactions may introduce new substituents on the piperidine ring.

Scientific Research Applications

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride has several scientific research applications. It is used in medicinal chemistry for developing new therapeutic agents due to its potential biological activities, such as antimicrobial, antifungal, and anticancer properties . In biology, it is studied for its interactions with various biological targets and pathways. In the industry, it is used as an intermediate in the synthesis of other complex molecules and as a reference standard in analytical chemistry .

Mechanism of Action

The mechanism of action of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, oxadiazoles are known to inhibit certain enzymes or receptors, leading to their biological effects . The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied. Further research is needed to elucidate the detailed mechanism of action for this compound.

Comparison with Similar Compounds

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride can be compared with other similar compounds, such as 3-(5-Propyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride and 4-(5-Benzyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride . These compounds share the oxadiazole and piperidine core structures but differ in their substituents, which can influence their chemical properties and biological activities. The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and applications compared to its analogs.

Biological Activity

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride (CAS No. 183208-11-9) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C9H16ClN3O |

| Molecular Weight | 217.7 g/mol |

| Physical State | White solid |

| Melting Point | Not available |

The compound features a piperidine ring substituted with a 1,2,4-oxadiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties .

Anticancer Activity

1,2,4-Oxadiazole derivatives are also recognized for their anticancer properties. A study highlighted that certain oxadiazole compounds induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves the activation of caspases and modulation of p53 expression levels .

In vitro assays have shown that these compounds can inhibit cell proliferation effectively. For example:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 5a | MCF-7 | 0.12 |

| 5b | A549 | 0.75 |

The above data illustrates that modifications to the oxadiazole structure can significantly enhance cytotoxicity against various cancer cell lines .

The biological activities of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Many oxadiazoles inhibit key enzymes involved in cellular metabolism and proliferation.

- Induction of Apoptosis : The compound may trigger apoptotic pathways through caspase activation.

- Antimicrobial Action : The presence of the oxadiazole ring enhances membrane permeability in bacteria leading to cell death.

Case Studies

Several studies have investigated the biological activity of related compounds:

- Study on Antimicrobial Efficacy : A series of oxadiazole derivatives were synthesized and evaluated for their antimicrobial properties. The results indicated that compounds bearing an oxadiazole moiety exhibited significant activity against both Gram-positive and Gram-negative bacteria .

- Anticancer Activity Investigation : Research focused on the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines demonstrated that structural variations significantly influenced their potency. Some derivatives showed IC50 values lower than standard chemotherapeutics like doxorubicin .

Properties

IUPAC Name |

5-ethyl-3-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O.ClH/c1-2-8-11-9(12-13-8)7-4-3-5-10-6-7;/h7,10H,2-6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBNPTPDBYZEWSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)C2CCCNC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.